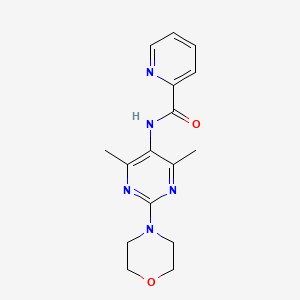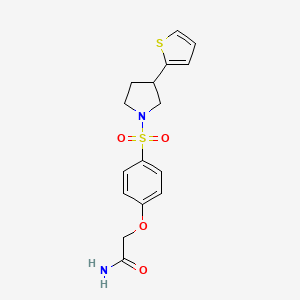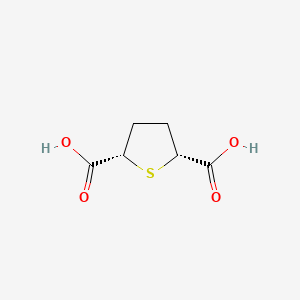![molecular formula C12H16N2O2 B2445165 N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide CAS No. 2411279-42-8](/img/structure/B2445165.png)
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPB-9195 is a selective inhibitor of the proteasome, which is an essential cellular complex responsible for degrading proteins that are no longer needed by the cell.
Mecanismo De Acción
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide works by selectively inhibiting the proteasome, which is responsible for degrading proteins that are no longer needed by the cell. By inhibiting the proteasome, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide can prevent the degradation of proteins that are essential for cell survival, leading to cell death. This mechanism of action has made N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide a promising therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In neurodegenerative diseases, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have neuroprotective effects, preventing the death of neurons in the brain. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been optimized for high yields and purity, making it easy to obtain in large quantities for lab experiments. However, there are also limitations to using N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in long-term experiments. Additionally, the effects of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide on different cell types and tissues are not fully understood, making it important to carefully consider the experimental design when using this compound.
Direcciones Futuras
There are several future directions for research on N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide. One area of interest is the potential use of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, there is ongoing research on the effects of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide on different cell types and tissues, which could lead to new insights into the role of the proteasome in cellular processes. Finally, there is interest in developing new and improved proteasome inhibitors based on the structure of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-acetylpyridine with 4-bromobutylamine to form an intermediate compound. This intermediate is then reacted with propargyl bromide to form the final product, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide. The synthesis method has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has shown promising results as a potential therapeutic agent for the treatment of multiple myeloma, a type of blood cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has shown potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-8-4-6-10-14-9-5-3-7-12(14)16/h2-3,5,7,9H,1,4,6,8,10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIJNAMDWUVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2445083.png)

![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)
![N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2445086.png)

![1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2445088.png)
![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2445091.png)


![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2445099.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445100.png)

